2,3,4-Trimethoxyaniline
Overview
Description
2,3,4-Trimethoxyaniline is a derivative of aniline . It is a tri-substituted aniline derivative with sympatholytic activity . It is used in the preparation of a novel class of anticancer agents .
Synthesis Analysis
The synthesis of 2,3,4-Trimethoxyaniline involves various methods . One method involves the catalytic reduction at room temperature of 3,4,5-trimethoxynitrobenzene in the presence of 5% palladium-on-charcoal .Molecular Structure Analysis
The molecular structure of 2,3,4-Trimethoxyaniline is represented by the linear formula (CH3O)3C6H2NH2 . It has a molecular weight of 183.20 .Scientific Research Applications
Synthesis of Oligo(N-phenyl-m-aniline)s : Ito et al. (2002) reported on the synthesis and crystal structures of all-para-brominated oligo(N-phenyl-m-aniline)s. This research demonstrated the potential of 2,3,4-Trimethoxyaniline derivatives in creating high-spin cationic states with triplet spin-multiplicity, suggesting applications in materials science and possibly in the development of electronic or photonic devices (Ito et al., 2002).
Development of Novel Retinoids : Magoulas and Papaioannou (2003) explored the combination of trimethoxyaniline with various acids to produce novel analogs of the aromatic retinoid acitretin. This research is significant for the development of new pharmaceutical compounds, particularly in the field of dermatology (Magoulas & Papaioannou, 2003).
Analytical Chemistry Applications : Sawicki et al. (1968) introduced new reagents, including 4'-aminoacetophenone, for the location of 2-deoxy sugars. These reagents can interact with compounds like 2,3,4-Trimethoxyaniline, indicating potential applications in analytical chemistry for sugar analysis and possibly in environmental studies (Sawicki et al., 1968).
Synthesis of Novel Benzofuran Derivatives : Romagnoli et al. (2015) conducted research on synthesizing novel 3-arylaminobenzofuran derivatives, including 3,4,5-trimethoxyaniline derivatives, for their antiproliferative activity against cancer cells. This study is pertinent to cancer research, particularly in exploring new chemotherapeutic agents (Romagnoli et al., 2015).
- , and band gaps of substitute oligo/polyamines or polyphenol. It highlights the role of trimethoxyaniline derivatives in the development and characterization of novel polymers with potential applications in various industrial and technological fields (Kaya & Aydın, 2009).
In Vitro Cytotoxic Evaluation : Valderrama et al. (2017) synthesized and evaluated the cytotoxic activities of 2-acyl-3-(3,4,5-trimethoxyanilino)-1,4-naphthoquinones on cancer cells. This study contributes to medicinal chemistry and pharmacology by providing insights into the development of new compounds with potential anticancer properties (Valderrama et al., 2017).
Chemical Analysis Techniques : Tsunetsugu et al. (1974) researched the reaction of 3,4,5-trimethoxyaniline with tropenylium ion, exploring tropenylation and detropenylation processes. This study is significant for chemical analysis and synthesis techniques, offering insights into the behavior of trimethoxyaniline in complex chemical reactions (Tsunetsugu et al., 1974).
Spectroscopy and Physicochemical Properties : Guillaume et al. (2009) synthesized 3,4,5-Trimethoxy N-(salicylidene) aniline and analyzed its spectroscopy and physicochemical properties. This research is important for understanding the properties of trimethoxyaniline derivatives, with potential applications in materials science and chemical engineering (Guillaume et al., 2009).
Safety And Hazards
2,3,4-Trimethoxyaniline is considered hazardous. It can cause skin irritation and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gloves, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2,3,4-trimethoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-11-7-5-4-6(10)8(12-2)9(7)13-3/h4-5H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRARCMOGDHJTAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572939 | |
Record name | 2,3,4-Trimethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trimethoxyaniline | |
CAS RN |
50625-48-4 | |
Record name | 2,3,4-Trimethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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